4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a fluorinated organic compound characterized by its trifluoromethyl group and oxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,4,4-trifluorobutanoic acid and 1,2-oxazole derivatives.
Reaction Conditions: The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the nucleophilic substitution of a halide with a trifluoromethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols or amines.
Substitution: Various substituted trifluoromethyl compounds.
Scientific Research Applications
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
4,4,4-Trifluorobutanoic acid: Lacks the oxazolyl group.
3-(1,2-oxazol-3-yl)butanoic acid: Lacks the trifluoromethyl group.
Trifluoromethyl oxazole derivatives: Similar oxazolyl group but different carbon chain length.
Uniqueness: 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the combination of the trifluoromethyl group and the oxazolyl moiety, which imparts distinct chemical and physical properties compared to its similar compounds.
Properties
CAS No. |
2098053-64-4 |
---|---|
Molecular Formula |
C7H6F3NO3 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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